molecular formula C20H20N8O8 B12054262 5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 476481-74-0

5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12054262
CAS No.: 476481-74-0
M. Wt: 500.4 g/mol
InChI Key: GVAIIXIEGIFPRK-UHFFFAOYSA-N
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Description

5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the hydrazono group: This step typically requires the reaction of the purine derivative with hydrazine or its derivatives.

    Attachment of the pyrimidine trione moiety: This can be achieved through cyclization reactions involving suitable diketones and urea derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic medium.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with different functional groups or substitutions.

    Other purine derivatives: Compounds with similar purine cores but different substituents.

    Pyrimidine trione derivatives: Compounds with similar pyrimidine trione moieties but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

476481-74-0

Molecular Formula

C20H20N8O8

Molecular Weight

500.4 g/mol

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H20N8O8/c1-27-14-13(17(32)24-20(27)34)28(7-9(29)8-36-11-5-3-10(35-2)4-6-11)18(21-14)26-25-12-15(30)22-19(33)23-16(12)31/h3-6,9,29H,7-8H2,1-2H3,(H,24,32,34)(H3,22,23,30,31,33)

InChI Key

GVAIIXIEGIFPRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

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